molecular formula C6H8O3 B15258477 3-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one

3-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one

Cat. No.: B15258477
M. Wt: 128.13 g/mol
InChI Key: QCBSIVCQQPAZMF-UHFFFAOYSA-N
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Description

3-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one is a chemical compound with the molecular formula C6H8O3 It is a furanone derivative, which is a class of organic compounds characterized by a furan ring with a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one typically involves the condensation of ethyl propionate with diethyl oxalate, followed by the reaction of the intermediate diethyl oxalylpropionate with acetaldehyde. The final step involves the acidic decarboxylation of the ethyl 4,5-dimethyl-2,3-dioxodihydrofuran-4-carboxylate to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The hydroxyl group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the flavor and fragrance industry due to its unique aroma characteristics.

Mechanism of Action

The mechanism of action of 3-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one involves its interaction with various molecular targets and pathways. The compound can act as a ligand for specific receptors or enzymes, modulating their activity. For example, it may inhibit microbial growth by interfering with essential metabolic pathways in microorganisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one is unique due to its specific molecular structure, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

4-ethyl-2-hydroxy-2H-furan-5-one

InChI

InChI=1S/C6H8O3/c1-2-4-3-5(7)9-6(4)8/h3,5,7H,2H2,1H3

InChI Key

QCBSIVCQQPAZMF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(OC1=O)O

Origin of Product

United States

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